

Chemical structure and properties of Kaempferol 3-sophoroside 7-rhamnoside

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Compound of Interest

Compound Name: *Kaempferol 3-sophoroside 7-rhamnoside*

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Kaempferol 3-sophoroside 7-rhamnoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of **Kaempferol 3-sophoroside 7-rhamnoside**. The information is curated to support research and development efforts in pharmacology and medicinal chemistry.

Chemical Structure and Properties

Kaempferol 3-sophoroside 7-rhamnoside is a flavonoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom.^[1] Its structure consists of a kaempferol aglycone backbone linked to a sophorose and a rhamnose sugar moiety. The sophorose is attached at the 3-position and the rhamnoside at the 7-position of the kaempferol structure.

The presence of multiple hydroxyl and glycosidic groups significantly influences its chemical and physical properties, including its solubility and potential for biological interactions.^[2]

Physicochemical Properties

A summary of the key physicochemical properties of **Kaempferol 3-sophoroside 7-rhamnoside** is presented in Table 1. These properties are essential for its handling,

formulation, and analytical characterization.

Property	Value	Source
Molecular Formula	C33H40O20	[3] [4] [5]
Molecular Weight	756.66 g/mol	[3] [4]
CAS Number	93098-79-4	[4]
IUPAC Name	3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one	[3]
Appearance	Yellow powder	[1]
Solubility	Soluble in DMSO and methanol. Limited solubility in water.	[2]
XLogP3 (Computed)	-2.2	[3] [4]
Topological Polar Surface Area (Computed)	324 Å ²	[3] [4]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of **Kaempferol 3-sophoroside 7-rhamnoside**. Below is a summary of expected and reported spectroscopic features.

Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the characterization of flavonoid glycosides. The fragmentation pattern

typically involves the sequential loss of the sugar moieties, providing information about the nature and position of the glycosidic linkages. The fragmentation of **Kaempferol 3-sophoroside 7-rhamnoside** is expected to show initial losses of the rhamnosyl (146 Da) and sophorosyl (324 Da) residues. Further fragmentation of the kaempferol aglycone (m/z 286) can also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for the definitive structural assignment.

- ^1H NMR: The spectrum will exhibit signals corresponding to the aromatic protons of the kaempferol backbone, as well as signals for the anomeric and other sugar protons of the sophorose and rhamnose units.
- ^{13}C NMR: The spectrum will show resonances for the carbons of the flavonoid skeleton and the two sugar moieties. The chemical shifts of the anomeric carbons are indicative of the type of sugar and the stereochemistry of the glycosidic bond. Two-dimensional NMR techniques, such as HMBC and HSQC, are essential for assigning the specific positions of the glycosidic linkages.

UV-Vis Spectroscopy: Flavonoids exhibit characteristic UV-Vis spectra due to their conjugated systems. Kaempferol and its glycosides typically show two major absorption bands: Band I in the range of 350-385 nm (associated with the B-ring) and Band II in the range of 250-285 nm (associated with the A-ring). Glycosylation at the 3- and 7-positions can cause shifts in these absorption maxima.

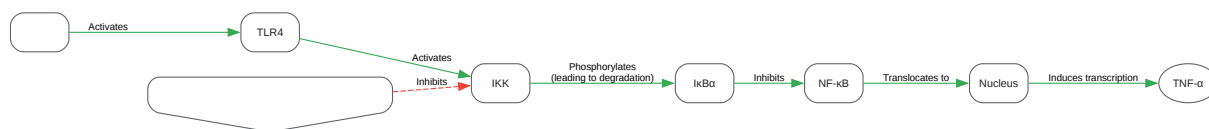
Biological Activities and Signaling Pathways

Kaempferol 3-sophoroside 7-rhamnoside, along with its aglycone kaempferol, has been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Anti-inflammatory Activity

Studies on the closely related compound, kaempferol-3-O-sophoroside, have demonstrated significant anti-inflammatory properties in human umbilical vein endothelial cells (HUVECs). The proposed mechanism involves the inhibition of the NF- κ B signaling pathway. By

suppressing the activation of NF- κ B, the compound reduces the production of pro-inflammatory cytokines such as TNF- α , thereby mitigating the inflammatory response.

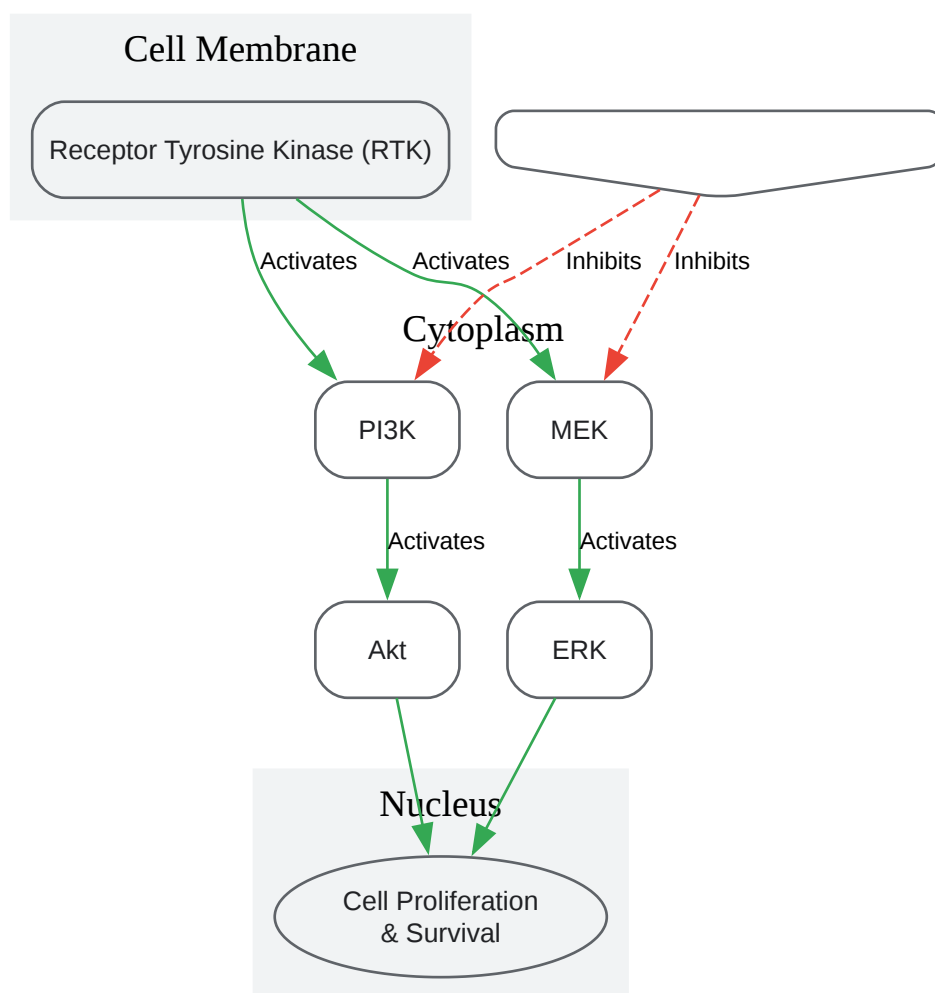


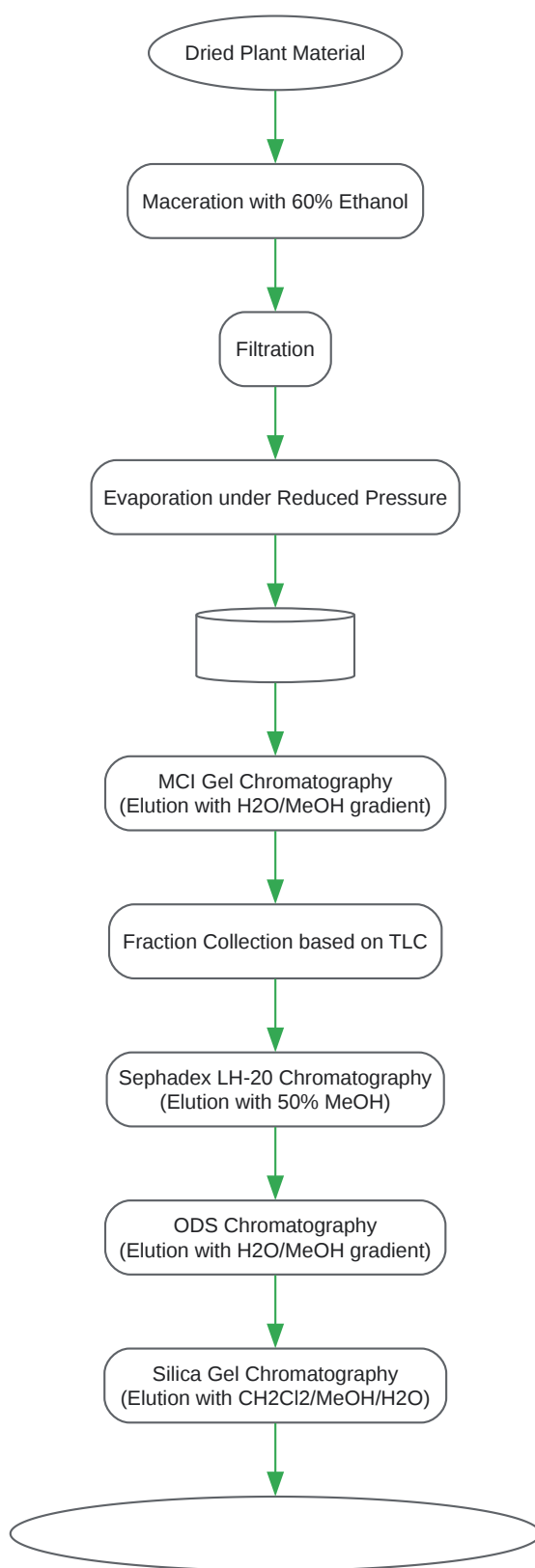
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Figure 1: Proposed anti-inflammatory signaling pathway.

Anticancer Activity

The anticancer properties of the aglycone, kaempferol, have been more extensively studied and are often attributed to the modulation of key signaling pathways involved in cell proliferation, survival, and metastasis. These include the PI3K/Akt and MEK/ERK pathways. Kaempferol has been shown to inhibit these pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells. While direct evidence for **Kaempferol 3-sophoroside 7-rhamnoside** is still emerging, it is plausible that it exerts similar effects, potentially after deglycosylation to the active aglycone *in vivo*.





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